molecular formula C12H17NO B1606951 1-(2-Methoxyphenyl)piperidine CAS No. 5181-06-6

1-(2-Methoxyphenyl)piperidine

Cat. No. B1606951
CAS RN: 5181-06-6
M. Wt: 191.27 g/mol
InChI Key: ZJDWMGREEOZXTH-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenyl)piperidine” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of “1-(2-Methoxyphenyl)piperidine” is C12H17NO . It has an average mass of 191.270 Da and a Monoisotopic mass of 191.131012 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Methoxyphenyl)piperidine” are not detailed in the searched resources, piperidines in general are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methoxyphenyl)piperidine” include a density of 1.0±0.1 g/cm3, boiling point of 303.1±25.0 °C at 760 mmHg, and a flash point of 89.4±25.5 °C . It also has a molar refractivity of 57.7±0.3 cm3 .

Scientific Research Applications

Analytical Characterization

  • Chemical Analysis and Biological Matrices : Methoxetamine and related compounds, including 1-(2-Methoxyphenyl)piperidine derivatives, were characterized using various analytical techniques such as gas chromatography, nuclear magnetic resonance, and liquid chromatography. These methods are crucial for identifying these compounds in biological fluids like blood and urine (De Paoli et al., 2013).

  • Differentiation of Isomers : The distinction between various isomers of 1-(2-Methoxyphenyl)piperidine derivatives was achieved using analytical techniques, highlighting the importance of these methods in identifying specific compounds (McLaughlin et al., 2016).

Medical and Biological Research

  • Neurotransmission Study with PET : Research has been conducted using [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido ]ethyl]-piperazine, a derivative, to study serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

  • Antibacterial Activity : Certain derivatives have shown selective killing of bacterial persisters, a promising avenue in addressing antibiotic-resistant bacterial infections (Kim et al., 2011).

  • Analgesic Effects : Research on derivatives of 1-(2-Methoxyphenyl)piperidine has also explored their potential analgesic effects, contributing to pain management research (Ahmadi et al., 2009).

Chemical Synthesis and Characterization

  • Conformational Studies : Studies on the stereochemistry of N-acyl derivatives have been conducted, providing insights into the molecular structures and conformations of these compounds (Mohanraj & Ponnuswamy, 2018).

  • of Novel Compounds**: Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and evaluated for their antioxidant and antimicrobial potential, showcasing the versatility of 1-(2-Methoxyphenyl)piperidine derivatives in creating new bioactive molecules (Harini et al., 2014).
  • Docking Analysis for Drug Discovery : Computational evaluations involving docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines have been performed, demonstrating their importance in drug discovery, especially targeting the dopamine D2 receptor (Penjišević et al., 2016).

  • DNA Binding Studies : Research on N-formylpiperidin-4-ones, derivatives of 1-(2-Methoxyphenyl)piperidine, included DNA binding studies, which are essential in understanding their potential therapeutic applications (Sakthivel & Ponnuswamy, 2014).

Safety And Hazards

The safety data sheet for a similar compound indicates that it causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Methoxyphenyl)piperidine” and similar compounds may continue to play a significant role in drug design and the pharmaceutical industry.

properties

IUPAC Name

1-(2-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDWMGREEOZXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282946
Record name 1-(2-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)piperidine

CAS RN

5181-06-6
Record name 5181-06-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Lacivita, P De Giorgio, D Patarnello, M Niso… - Experimental brain …, 2013 - Springer
Serotonin 7 (5-hydroxytryptamine7 or 5-HT 7 ) is the most recently identified serotonin receptor. It is involved in mood disorders and is studied as a target for antidepressants. Here, we …
Number of citations: 15 link.springer.com
M Modica, M Santagati, F Russo, L Parotti… - Journal of medicinal …, 1997 - ACS Publications
A series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-one and 3-substituted 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives was …
Number of citations: 85 pubs.acs.org
F Wang, Y He, M Tian, X Zhang, X Fan - Organic letters, 2018 - ACS Publications
A novel synthesis of pyrrolidine-2-carbaldehydes or tetrahydropyridine-2-carbaldehydes from the cascade reactions of N-arylpiperidines or N-arylazepanes is presented. Mechanistically…
Number of citations: 40 pubs.acs.org
R Čižmáriková, L Habala, J Valentová, A Némethy… - European … - sciendo.com
The present work describes the synthesis, physico-chemical characteristics, antioxidative properties, and high-performance liquid chromatography (HPLC) enantioseparation of novel, …
Number of citations: 0 sciendo.com
F Shirai, T Tsumura, Y Yashiroda, H Yuki… - Journal of Medicinal …, 2019 - ACS Publications
The canonical WNT pathway plays an important role in cancer pathogenesis. Inhibition of poly(ADP-ribose) polymerase catalytic activity of the tankyrases (TNKS/TNKS2) has been …
Number of citations: 44 pubs.acs.org
MH Nguyen - 2016 - search.proquest.com
Part 1: Recent development of Anion Relay Chemistry (ARC) has revealed a “new ARC dimension”, namely the discovery of siloxane transfer agents for efficient palladium-catalyzed …
Number of citations: 3 search.proquest.com
TD Svejstrup - 2018 - search.proquest.com
Nitrogen-centred radicals (NCRs) are a versatile class of reaction intermediates that can lead to useful synthetic transformations. Classical generation of NCRs requires pre-…
Number of citations: 4 search.proquest.com
C Yuan, L Zhang, Y Zhao - Molecules, 2019 - mdpi.com
We first reported the new application of a translate metal chelating ligand α-benzoin oxime for improving Cu-catalyzed CN coupling reactions. The system could catalyse coupling …
Number of citations: 14 www.mdpi.com
Y Chen, F Du, F Chen, Q Zhou, G Chen - Synthesis, 2019 - thieme-connect.com
In the selective N-arylation of amines or azoles with aryl halides, methyl-α-d-glucopyranoside (MG) was found to function as a green ligand of copper powder. In addition, nitrogen …
Number of citations: 4 www.thieme-connect.com

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